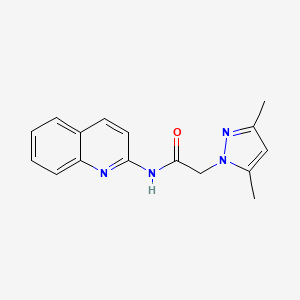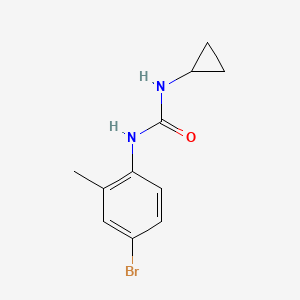
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide exerts its biological effects by inhibiting the activity of protein kinase CK2, which is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes. CK2 is overexpressed in many types of cancer and is considered a promising therapeutic target. By inhibiting CK2, 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide can modulate multiple signaling pathways and cellular processes, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide has been shown to have several biochemical and physiological effects. It can induce cell cycle arrest at the G1 phase, which is associated with decreased cyclin D1 expression and increased p21 and p27 expression. It can also induce apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins such as Bcl-2 and XIAP. Moreover, it can inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide in lab experiments include its high potency and specificity for CK2, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to sensitize cancer cells to chemotherapy and radiotherapy. However, its limitations include its poor solubility in aqueous solutions, its potential toxicity to normal cells, and its limited bioavailability in vivo.
Direcciones Futuras
Several future directions for research on 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide can be identified. These include:
1. Developing more potent and selective CK2 inhibitors based on the structure of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide.
2. Investigating the potential of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide as a therapeutic agent for cancer and other diseases.
3. Studying the molecular mechanisms underlying the effects of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide on CK2 and other signaling pathways.
4. Developing new formulations and delivery systems to improve the solubility and bioavailability of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide in vivo.
5. Investigating the potential of 2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide as a tool compound to study the role of CK2 in other cellular processes and diseases.
Métodos De Síntesis
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide can be synthesized by reacting 3,5-dimethylpyrazole-1-carboxylic acid with quinoline-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide has been extensively used in scientific research as a tool compound to study the role of protein kinase CK2 in various cellular processes. It has been shown to inhibit the activity of CK2 in vitro and in vivo, and to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been reported to sensitize cancer cells to chemotherapy and radiotherapy, and to inhibit angiogenesis and tumor growth in animal models.
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-11-9-12(2)20(19-11)10-16(21)18-15-8-7-13-5-3-4-6-14(13)17-15/h3-9H,10H2,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLQYWUPGLNKJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylpyrazol-1-yl)-N-quinolin-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-Methyl-1-[(2-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7516307.png)
![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)



![N-methyl-1-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B7516359.png)
![2-(Azepan-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516367.png)
![2-(Pyrrolidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516372.png)
